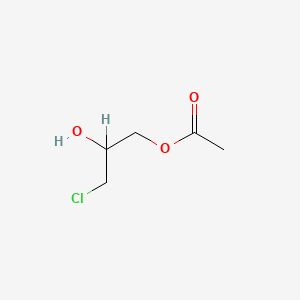

3-Chloro-2-hydroxypropyl acetate

Description

The exact mass of the compound 3-Chloro-2-hydroxypropyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2-hydroxypropyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-hydroxypropyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2-hydroxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-4(7)9-3-5(8)2-6/h5,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIBUEQIBYRALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285790 | |

| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24573-30-6 | |

| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24573-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024573306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 3-chloro-, 1-acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-2-hydroxypropyl acetate synthesis from epichlorohydrin and acetic acid

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-hydroxypropyl Acetate from Epichlorohydrin and Acetic Acid

Abstract: This technical guide provides a comprehensive overview for the synthesis of 3-chloro-2-hydroxypropyl acetate via the regioselective ring-opening of epichlorohydrin with acetic acid. The document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the underlying reaction mechanisms, a detailed experimental protocol, process optimization parameters, and critical safety considerations. By grounding the methodology in established chemical principles and kinetic studies, this guide serves as a practical and authoritative resource for the successful and safe execution of this important chemical transformation.

Introduction and Strategic Importance

3-Chloro-2-hydroxypropyl acetate is a valuable chemical intermediate with significant applications in the production of specialized epoxy resins, reactive polymers, and various coatings for materials such as metal, leather, and paper.[1] Its bifunctional nature, possessing both a reactive chloro- and a hydroxyl group, makes it a versatile building block in organic synthesis. The primary route to this compound is through the acid-catalyzed or base-catalyzed ring-opening of epichlorohydrin with acetic acid. This reaction is a classic example of epoxide acetolysis, where careful control of reaction conditions is paramount to ensure high regioselectivity and yield of the desired product.

Critical Safety Analysis: A Non-Negotiable Prerequisite

The synthesis of 3-chloro-2-hydroxypropyl acetate involves substances with significant hazard profiles. A thorough understanding and mitigation of these risks are essential for safe laboratory and industrial practice. The primary reactants, epichlorohydrin and acetic acid, demand stringent safety protocols.

Epichlorohydrin (ECH): ECH is a highly toxic, flammable, and corrosive liquid.[2][3][4][5] It is classified as a cancer suspect agent based on animal studies.[2][3] Exposure through inhalation, skin contact, or ingestion can be harmful or fatal.[2][4][5] It is a potent irritant to the skin, eyes, and respiratory tract, and can cause severe burns, with effects sometimes appearing after a latent period.[2][6] Furthermore, it is a skin sensitizer, meaning it can provoke allergic reactions upon re-exposure.[2][3]

Acetic Acid (Glacial): Acetic acid is a flammable liquid and vapor that causes severe skin burns and eye damage.[7][8][9] Its vapors are irritating to the respiratory tract and can form explosive mixtures with air at elevated temperatures.[8]

Product (3-Chloro-2-hydroxypropyl acetate and Isomers): While a specific, comprehensive safety data sheet for the final product is not as readily available, related compounds such as 3-chloro-2-hydroxypropyl methacrylate are known irritants to the eyes, skin, and respiratory system and can be harmful if swallowed.[10] It is prudent to handle the product with the same high degree of caution as the reactants.

| Substance | Key Hazards | Required Personal Protective Equipment (PPE) |

| Epichlorohydrin | Flammable, Toxic (all routes), Corrosive, Carcinogen, Skin Sensitizer.[2][3][4][5] | Chemical-resistant gloves (Butyl rubber recommended[5]), chemical splash goggles, face shield, vapor respirator, flame-retardant lab coat, closed-toe shoes. Work must be conducted in a certified chemical fume hood.[3] |

| Acetic Acid | Flammable, Corrosive (severe burns).[7][8][9] | Chemical-resistant gloves (e.g., Butyl rubber[7]), chemical splash goggles, face shield, lab coat. Use in a well-ventilated area or fume hood.[9] |

| Product Mixture | Assumed Irritant and potentially Harmful.[10] | Same as for reactants: Chemical-resistant gloves, splash goggles, lab coat. Handle in a well-ventilated area. |

Emergency Preparedness: Ensure immediate access to safety showers, eyewash stations, and appropriate fire extinguishers (water spray, dry chemical, foam, or carbon dioxide[8]). All personnel must be trained on the specific hazards and emergency procedures before commencing any work.

Reaction Mechanism and Chemical Principles

The core of this synthesis is the nucleophilic ring-opening of the strained epoxide ring of epichlorohydrin by acetic acid. This reaction can proceed via different mechanisms depending on the catalytic conditions, which in turn dictates the regioselectivity—the preferential formation of one constitutional isomer over another.

The two primary products are:

-

Normal Product (α-attack): 3-chloro-2-hydroxypropyl acetate, resulting from the nucleophilic attack of the acetate ion on the less substituted carbon of the epoxide.

-

Abnormal Product (β-attack): 2-chloro-1-(hydroxymethyl)ethyl acetate, resulting from attack on the more substituted carbon.

Catalysis and Regioselectivity

The choice of catalyst is the most critical factor influencing the reaction's outcome.

-

Acid Catalysis: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making the ring more susceptible to nucleophilic attack. This pathway can proceed through mechanisms with SN1 or SN2 character.[11] While Brønsted acids can catalyze the reaction, solid acid catalysts like dodecatungstophosphoric acid (DTP) supported on K-10 clay have shown high activity and selectivity (>98%) for the desired "normal" product.[1] The strong Brønsted acid sites are believed to promote the acetolysis.[1]

-

Base Catalysis: Basic catalysts, such as anion exchange resins or organic bases like triethylamine, deprotonate acetic acid to form the more nucleophilic acetate anion.[12][13] This anion then attacks the epoxide ring in a classic SN2 reaction. This pathway generally favors attack at the sterically less hindered primary carbon, leading to a high yield of 3-chloro-2-hydroxypropyl acetate.

The reaction mechanism under basic catalysis is visualized below.

Caption: Base-catalyzed ring-opening mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a generalized procedure for the synthesis using a solid acid catalyst, which offers advantages in terms of separation and reusability.[1]

Materials and Equipment

-

Reactants: Epichlorohydrin (≥99%), Glacial Acetic Acid (≥99.5%).

-

Catalyst: 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀ on K-10 Clay (Cs-DTP/K-10) or a strong basic anion exchange resin (e.g., Purolite A-520E).[1][13]

-

Equipment: Three-necked round-bottom flask, reflux condenser, thermometer, magnetic stirrer with hotplate, dropping funnel, and equipment for vacuum filtration.

Synthesis Workflow

Caption: General experimental workflow for the synthesis.

Detailed Procedure

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a thermometer.

-

Charging Flask: To the flask, add acetic acid and the chosen catalyst. For instance, using a 1:1 molar ratio of reactants, you would add 1 mole of acetic acid and a specific loading of the catalyst (e.g., 1-5% w/w relative to reactants).[13][14]

-

Heating: Begin stirring and heat the mixture to the target reaction temperature, for example, 70 °C.[1]

-

Epichlorohydrin Addition: Slowly add epichlorohydrin (1 mole) to the reaction mixture dropwise using an addition funnel over a period of 30-60 minutes. Maintain vigorous stirring.

-

Reaction: Allow the reaction to proceed at the set temperature for 2 to 4 hours. The progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of epichlorohydrin), cool the mixture to room temperature.

-

Catalyst Separation: If a solid catalyst was used, remove it by vacuum filtration. The catalyst can often be washed, dried, and reused.[1]

-

Purification: The resulting crude product in the filtrate can be purified by vacuum distillation to separate the desired 3-chloro-2-hydroxypropyl acetate from any unreacted starting materials or isomeric byproducts.

Process Parameters and Optimization

Kinetic studies reveal several parameters that can be tuned to optimize the reaction for rate, yield, and selectivity.

| Parameter | Effect and Optimal Range | Causality |

| Temperature | Increasing temperature generally increases the reaction rate.[12] An optimal range is often found between 60-90°C.[1][15] | Follows Arrhenius kinetics; provides sufficient activation energy for the ring-opening. Excessively high temperatures can lead to side reactions and decreased selectivity. |

| Reactant Molar Ratio | An excess of one reactant can be used to drive the reaction to completion. However, a 1:1 molar ratio is often a good starting point for optimization.[14] | Based on Le Châtelier's principle. Using a large excess of acetic acid can increase the rate but complicates purification. |

| Catalyst Loading | The reaction rate is typically dependent on the catalyst concentration.[13][14] A loading of 1-5% (w/w) is common. | A higher concentration of active sites (acidic or basic) increases the frequency of catalytic cycles, thus accelerating the overall reaction rate. |

| Solvent Polarity | The reaction rate and regioselectivity can be influenced by the solvent.[12][15] Some studies show that decreasing solvent polarity can increase the rate and favor the formation of the "normal" product.[12] | The solvent can affect the stabilization of transition states and the solvation of the nucleophile and electrophile, thereby altering the reaction pathway and kinetics. |

| Stirring Speed | Adequate agitation (e.g., >500 rpm) is necessary to overcome mass transfer limitations, especially with heterogeneous solid catalysts.[13] | Ensures that the bulk reaction rate is governed by intrinsic kinetics rather than the diffusion rate of reactants to the catalyst surface. |

Product Characterization

Confirmation of the product's structure and purity is essential. The primary product, 3-chloro-2-hydroxypropyl acetate, can be distinguished from its isomer, 2-chloro-1-(hydroxymethyl)ethyl acetate, using standard analytical techniques.

| Technique | Expected Results for 3-Chloro-2-hydroxypropyl acetate |

| ¹H NMR | Signals corresponding to: -CH₂Cl (doublet, ~3.6 ppm), -CH(OH)- (multiplet, ~3.8 ppm), -CH₂OAc (doublet, ~4.2 ppm).[13] |

| Infrared (IR) | Characteristic absorption bands for: -OH stretch (~3437 cm⁻¹), C=O stretch (ester, ~1739 cm⁻¹), C-O stretch (~1240, 1044 cm⁻¹), and C-Cl stretch (~752 cm⁻¹).[13] |

| Mass Spec (GC-MS) | Fragmentation pattern showing characteristic mass-to-charge (m/z) peaks such as 43, 44, 49, 74, 79, 103.[13] |

Conclusion

The synthesis of 3-chloro-2-hydroxypropyl acetate from epichlorohydrin and acetic acid is a well-established yet nuanced process. Success hinges on a triad of factors: rigorous adherence to safety protocols due to the hazardous nature of the reactants, a sound understanding of the reaction mechanism to control regioselectivity, and careful optimization of process parameters. The use of modern, reusable solid acid or basic catalysts presents a more sustainable and efficient approach compared to traditional homogeneous catalysts. This guide provides the foundational knowledge for researchers to approach this synthesis methodically, safely, and effectively.

References

- Acetic acid - SAFETY DATA SHEET. (n.d.). MilliporeSigma.

- Safety Data Sheet: Acetic acid. (n.d.). Carl Roth.

- Material Safety Data Sheet - Epichlorohydrin, pa. (n.d.). Cole-Parmer.

- Acetic Acid MSDS. (n.d.).

- SAFETY DATA SHEET - (±)-Epichlorohydrin. (2024, November 7). Sigma-Aldrich.

- Epichlorohydrin - SAFETY DATA SHEET. (2025, July 8). Penta chemicals.

- SAFETY DATA SHEET - (+/-)-Epichlorohydrin. (2025, September 9). Thermo Fisher Scientific.

- Safety Data Sheet: Acetic acid. (n.d.). Carl Roth.

- Epichlorohydrin SDS, 106-89-8 Safety Data Sheets. (n.d.). ECHEMI.

- Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support. (2025, August 7). ResearchGate.

- Solvent effect on ring-opening reaction of epichlorohydrin with acetic acid in presence of organic bases. (2019, December 28). ResearchGate.

- Kinetic studies for the esterification of acetic acid with epichlorohydrin over an anion exchange resin catalyst. (2025, August 7). ResearchGate.

- Reactivity of some carboxylic acids in the addition to epichlorohydrin in the presence of chromium(III) acetate. The effect of some organic solvents. (2025, August 10). ResearchGate.

- Initial reaction rate versus catalyst loading; molar ratio acetic acid.... (n.d.). ResearchGate.

- 3-Chloro-2-hydroxypropyl methacrylate. (n.d.). Szabo-Scandic.

- In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring-Opening in Lewis and Brønsted Acid Zeolites. (2025, October 27). PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. sds.chemtel.net [sds.chemtel.net]

- 9. carlroth.com [carlroth.com]

- 10. szabo-scandic.com [szabo-scandic.com]

- 11. In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-hydroxypropyl Acetate

Introduction

3-Chloro-2-hydroxypropyl acetate (CAS No. 24573-30-6) is a bifunctional organic molecule possessing a reactive chlorine atom, a secondary hydroxyl group, and an ester functional group. This unique combination of functionalities makes it a valuable intermediate in various fields of chemical synthesis, including the production of specialized epoxy resins, reactive polymers, and as a building block in the development of pharmaceutical agents. Its utility in drug development, particularly as a linker or scaffold, necessitates a thorough understanding of its fundamental physicochemical properties. The interplay between its hydroxyl, ester, and chloro groups dictates its solubility, stability, and reactivity, which are critical parameters for process development, formulation, and quality control.

This guide provides a comprehensive overview of the known physicochemical properties of 3-Chloro-2-hydroxypropyl acetate. In recognition of the limited availability of public data for certain parameters, this document also serves as a practical manual, offering detailed, field-proven protocols for the experimental determination of these properties. The methodologies are presented with an emphasis on the underlying scientific principles, empowering researchers and drug development professionals to generate robust and reliable data.

Chemical Identity and Core Properties

The fundamental properties of a molecule are the cornerstone of its chemical characterization. These parameters are essential for stoichiometric calculations, purity assessment, and predicting its behavior in different physical states.

Table 1: Core Chemical Properties of 3-Chloro-2-hydroxypropyl Acetate

| Property | Value | Source(s) |

| CAS Number | 24573-30-6 | [1] |

| Molecular Formula | C₅H₉ClO₃ | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| SMILES String | OC(CCl)COC(C)=O | |

| InChI Key | 1S/C5H9ClO3/c1-4(7)9-3-5(8)2-6/h5,8H,2-3H2,1H3 | |

| Appearance | Assumed to be a liquid at room temperature | Inferred from boiling point |

Physical and Thermodynamic Properties

The physical state and thermodynamic characteristics of 3-Chloro-2-hydroxypropyl acetate are critical for its handling, purification, and application in chemical reactions.

Boiling and Melting Point

The boiling point is a key indicator of a substance's volatility. The reported boiling point for 3-Chloro-2-hydroxypropyl acetate is at reduced pressure, which is a common practice for organic compounds that may decompose at their atmospheric boiling point.

-

Boiling Point: 120-121 °C at 14 Torr[1].

Density

Density is a fundamental physical property required for volume-to-mass conversions in process scale-up and formulation.

-

Density: 1.244 g/cm³[1].

Solubility

The solubility profile of 3-Chloro-2-hydroxypropyl acetate is crucial for selecting appropriate reaction solvents, purification methods, and formulation excipients. While quantitative solubility data is scarce, its structure—containing both a polar hydroxyl group and a moderately polar ester, alongside a nonpolar hydrocarbon backbone—suggests miscibility with a range of organic solvents and limited solubility in water.

A systematic approach to determining solubility is essential. The protocol outlined in Section 5.2 provides a framework for qualitatively and quantitatively assessing solubility in a variety of solvents relevant to research and drug development.

Acidity (pKa)

The pKa value indicates the tendency of a molecule to donate a proton. For 3-Chloro-2-hydroxypropyl acetate, the most acidic proton is that of the secondary hydroxyl group.

-

Predicted pKa: 13.00 ± 0.20[1]. This value is computationally predicted and suggests that the hydroxyl group is weakly acidic, similar to other secondary alcohols.

Reactivity and Stability

Understanding the stability of 3-Chloro-2-hydroxypropyl acetate is paramount, especially concerning its ester functionality, which is susceptible to hydrolysis.

Hydrolytic Stability

The ester linkage in 3-Chloro-2-hydroxypropyl acetate can be cleaved by water in a process known as hydrolysis, yielding acetic acid and 3-chloro-1,2-propanediol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is a critical parameter for determining the shelf-life of the compound and its compatibility with aqueous formulations.[2][3]

The presence of the adjacent chloro and hydroxyl groups may influence the rate of hydrolysis through electronic and steric effects. A standardized method for evaluating hydrolytic stability, based on the ASTM D2619 "beverage bottle method," is provided in Section 5.5.[4][5] This test accelerates the aging process to provide a reliable measure of the compound's resistance to water-induced degradation.

Thermal Stability

Thermal stability is the ability of a substance to resist decomposition at elevated temperatures. This is a critical consideration for processes involving heating, such as distillation or melt processing. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing thermal stability. TGA measures mass loss as a function of temperature, identifying the onset of decomposition, while DSC detects thermal events like melting, crystallization, and decomposition.[6][7] Detailed protocols for conducting TGA and DSC analyses are provided in Sections 5.3 and 5.4.

Spectroscopic and Analytical Characterization

Spectroscopic data provides a unique fingerprint of a molecule, confirming its structure and enabling its quantification. While a complete, verified set of spectra for 3-Chloro-2-hydroxypropyl acetate is not available in public databases, this section outlines the expected spectral characteristics and provides a standard protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Spectroscopic Features

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetate group (singlet, ~2.1 ppm), the methylene protons adjacent to the ester and chloro groups, and the methine proton of the hydroxyl-bearing carbon. The protons on the propyl chain will exhibit complex splitting patterns (multiplets) due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the methyl carbon of the acetate, the carbonyl carbon of the ester, and the three carbons of the propyl chain.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (~1740 cm⁻¹), a broad O-H stretching band for the hydroxyl group (~3400 cm⁻¹), and C-O and C-Cl stretching vibrations in the fingerprint region.

-

Mass Spectrometry (MS): Electron ionization MS would likely show fragmentation patterns corresponding to the loss of an acetyl group, a chloromethyl group, and other characteristic fragments.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[8] It is an ideal method for assessing the purity of 3-Chloro-2-hydroxypropyl acetate and for monitoring its presence in reaction mixtures. A detailed protocol for developing a GC-MS method is provided in Section 5.6.

Experimental Protocols

As a Senior Application Scientist, it is understood that simply reporting data is insufficient; providing robust, replicable methodologies is paramount. The following protocols are designed to be self-validating systems for generating the physicochemical data for 3-Chloro-2-hydroxypropyl acetate.

Synthesis: Regioselective Ring Opening of Epichlorohydrin

The synthesis of 3-Chloro-2-hydroxypropyl acetate is typically achieved through the acid-catalyzed ring-opening of epichlorohydrin with acetic acid. This reaction must be carefully controlled to favor the desired regioselective attack at the less hindered carbon of the epoxide ring.

Caption: Synthesis workflow for 3-Chloro-2-hydroxypropyl acetate.

Step-by-Step Protocol:

-

Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and condenser with glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid or a solid acid catalyst) to the acetic acid.

-

Temperature Control: Heat the mixture to the desired reaction temperature (e.g., 70°C) with constant stirring.

-

Epichlorohydrin Addition: Slowly add epichlorohydrin to the reactor via an addition funnel over a period of 1-2 hours. Causality: Slow addition is crucial to control the exothermic reaction and prevent temperature spikes, which could lead to side reactions and reduced regioselectivity.

-

Reaction Monitoring: Monitor the reaction progress by withdrawing aliquots and analyzing them by GC-MS to track the consumption of epichlorohydrin.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Purification: Separate the organic layer and purify the crude product by vacuum distillation to obtain pure 3-Chloro-2-hydroxypropyl acetate.[1]

Solubility Determination

This protocol provides a systematic approach to determine the solubility of the compound in various solvents.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol:

-

Preparation: Accurately weigh approximately 25 mg of 3-Chloro-2-hydroxypropyl acetate into a small, tared glass vial.[9]

-

Solvent Addition: Add a selected solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in 0.1 mL increments using a calibrated micropipette.[10]

-

Equilibration: After each addition, cap the vial and vortex vigorously for 1-2 minutes. Allow the sample to equilibrate at a constant temperature (e.g., 25°C). Causality: Vigorous mixing and temperature control ensure that the system reaches equilibrium, providing a true measure of solubility rather than dissolution rate.

-

Observation: Visually inspect the solution against a dark background for any undissolved material.[10]

-

Iteration: Continue adding solvent incrementally until the compound is completely dissolved (i.e., the solution is clear and free of particulates).

-

Calculation: Record the total volume of solvent added. Calculate the solubility in mg/mL or g/L.

-

Classification: Repeat for a range of solvents to build a comprehensive solubility profile. Classify solubility as:

-

Very Soluble: < 1 mL solvent required

-

Freely Soluble: 1-10 mL solvent required

-

Soluble: 10-30 mL solvent required

-

Sparingly Soluble: 30-100 mL solvent required

-

Slightly Soluble: 100-1000 mL solvent required

-

Insoluble: > 1000 mL solvent required

-

Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for assessing the thermal decomposition profile.

Step-by-Step Protocol:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass are calibrated using appropriate standards.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA crucible (e.g., alumina or platinum).[7]

-

Instrument Setup: Place the crucible onto the TGA's microbalance. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min). Causality: An inert atmosphere prevents oxidative degradation, allowing for the determination of the compound's intrinsic thermal stability.

-

Heating Program: Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).[7]

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Thermal Transitions by Differential Scanning Calorimetry (DSC)

This protocol is used to determine thermal transitions such as the glass transition, crystallization (if applicable upon cooling), and melting/freezing point.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Accurately weigh 5-10 mg of the liquid sample into a hermetic aluminum DSC pan and seal it. Prepare an identical empty sealed pan to serve as the reference.[6] Causality: A hermetic seal is essential for volatile liquids to prevent mass loss due to evaporation during the scan, which would otherwise create a false endothermic event.

-

Heating/Cooling Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a low temperature (e.g., -80°C).

-

First Heating Scan: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above any expected transitions (e.g., 50°C).

-

Cooling Scan: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: Perform a second heating scan under the same conditions as the first. Causality: The second heating scan is often more representative of the material's intrinsic properties as it erases the sample's prior thermal history.

-

Data Analysis: Analyze the heat flow versus temperature curve. Identify endothermic peaks (melting/freezing) and step changes in the baseline (glass transition). The onset temperature of the melting peak is typically reported as the melting point.

Hydrolytic Stability (Modified ASTM D2619)

This protocol assesses the stability of the ester in the presence of water at elevated temperatures.

Caption: Workflow for hydrolytic stability testing (ASTM D2619).

Step-by-Step Protocol:

-

Preparation: In a pressure-type beverage bottle, combine 75 g of 3-Chloro-2-hydroxypropyl acetate, 25 g of distilled water, and a polished copper strip (as a catalyst).[4][5]

-

Incubation: Securely cap the bottle and place it in a rotating rack within an oven set to 93°C. Rotate the bottle end-over-end at approximately 5 rpm for 48 hours. Causality: The elevated temperature accelerates the hydrolysis reaction, while the rotation ensures continuous mixing and contact between the oil, water, and catalyst phases.

-

Post-Incubation: After 48 hours, remove the bottle and allow it to cool completely.

-

Analysis:

-

Carefully open the bottle and separate the organic and aqueous layers using a separatory funnel.

-

Organic Layer: Determine the change in the acid number of the ester layer via titration (e.g., using ASTM D974). An increase in acid number indicates the formation of acetic acid via hydrolysis.

-

Aqueous Layer: Titrate the water layer to determine its total acidity.

-

Copper Strip: Clean, dry, and weigh the copper strip to determine any weight change and visually inspect for corrosion.

-

-

Reporting: Report the change in acid number, the acidity of the water layer, and the condition/weight change of the copper strip as measures of hydrolytic stability.

Purity and Identity by GC-MS

This protocol provides a general framework for analyzing 3-Chloro-2-hydroxypropyl acetate using GC-MS.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).[8]

-

GC Method Setup:

-

Column: Use a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Set the injector temperature to 250°C with a split ratio (e.g., 20:1) to prevent column overloading.

-

Oven Program: Start with an initial oven temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Causality: This temperature program allows for the separation of volatile impurities at the beginning of the run while ensuring the elution of the main compound in a reasonable time with good peak shape.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

MS Method Setup:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Temperatures: Set the ion source temperature to 230°C and the transfer line to 280°C.

-

-

Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show peaks corresponding to the different components, and the mass spectrum of each peak can be used for identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. Purity can be estimated by the relative peak area of the main component.

Safety and Handling

3-Chloro-2-hydroxypropyl acetate is classified with a "Warning" signal word. It is associated with the following hazard statements:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H400: Very toxic to aquatic life.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Avoid release to the environment.

Conclusion

3-Chloro-2-hydroxypropyl acetate is a versatile chemical intermediate whose utility is fundamentally linked to its physicochemical properties. This guide has consolidated the available data for this compound and, more importantly, provided a suite of robust, detailed protocols for the experimental determination of its key characteristics. By following these methodologies, researchers, scientists, and drug development professionals can generate the necessary data to confidently employ this molecule in their work, ensuring process control, product quality, and a deeper understanding of its chemical behavior. The emphasis on the causality behind experimental choices is intended to transform these protocols from mere instructions into a foundation for sound scientific investigation.

References

-

ChemBK. (n.d.). 3-Chloro-2-hydroxypropyl acetate. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC) Procedure. (n.d.). Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Biosynthetic Technologies. (2021, May 18). Sustainable Base Oils for High-Performance EAL & MWF formulations. Retrieved from [Link]

-

InfinityLab. (2025, November 19). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 17). 7.4: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Lubes'N'Greases. (2020, January 17). Enhancing Esters Hydrolytic Stability and Biodegradability. Retrieved from [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

-

SPL, Inc. (2024, April 5). ASTM D2619 (Hydrolytic Stability). Retrieved from [Link]

-

IQLubricants. (n.d.). Hydrolytic Stability; an important parameter to balance. Retrieved from [Link]

-

Petrolube. (n.d.). ASTM D2619: Hydrolytic Stability. Retrieved from [Link]

-

PubChem. (n.d.). (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. Retrieved from [Link]

-

ACS Publications. (n.d.). GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

S4Science. (n.d.). Thermogravimetric Analysis (TGA) A Beginner's Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. Retrieved from [Link]

-

S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-(+)-(3-chloro-2-hydroxypropyl)trimethylammonium chloride - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of (3-chloro-2-hydroxypropyl) chloride. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 3-chloro-2-hydroxypropyl methacrylate. Retrieved from [Link]

-

ChemRxiv. (n.d.). Graphormer-IR: Graph Transformers Can Predict Experimental IR Spectra Using Highly Specialized Attention. Retrieved from [Link]

-

ChemRxiv. (n.d.). Graphormer-IR: Graph Transformers Predict Experimental IR Spectra Using Highly Specialized Attention. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry Steps. (2023, October 20). How to Read and Interpret the IR Spectra. [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. lubesngreases.com [lubesngreases.com]

- 3. Hydrolytic Stability; an important parameter to balance - IQLubricants [iqlubricants.iql-nog.com]

- 4. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]

- 5. petrolube.com [petrolube.com]

- 6. Differential Scanning Calorimetry (DSC) Procedure [smartmatertech.weebly.com]

- 7. infinitalab.com [infinitalab.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

3-Chloro-2-hydroxypropyl acetate CAS number 24573-30-6

An In-depth Technical Guide to 3-Chloro-2-hydroxypropyl acetate (CAS: 24573-30-6)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 3-Chloro-2-hydroxypropyl acetate, a versatile chemical intermediate. It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. The guide delves into the compound's properties, synthesis, applications as a synthetic building block, and essential safety protocols, grounding all technical claims in verifiable sources.

Core Compound Profile and Physicochemical Properties

3-Chloro-2-hydroxypropyl acetate, registered under CAS number 24573-30-6, is an organic compound featuring three key functional groups: a chloro group, a secondary hydroxyl group, and an acetate ester. This trifunctional nature makes it a reactive and valuable intermediate in various organic synthesis pathways. Its physical and chemical properties are critical for its handling, storage, and application in experimental design.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 24573-30-6 | [1][2][3] |

| Molecular Formula | C₅H₉ClO₃ | [1][4] |

| Molecular Weight | 152.58 g/mol | [1][2] |

| Density | 1.244 g/cm³ | [1] |

| Boiling Point | 120-121 °C (at 14 Torr) | [1] |

| pKa | 13.00 ± 0.20 (Predicted) | [1] |

| SMILES | CC(=O)OCC(O)CCl | [2][5] |

| InChI Key | NNIBUEQIBYRALP-UHFFFAOYSA-N | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Synthesis and Mechanism

The primary route for synthesizing 3-Chloro-2-hydroxypropyl acetate involves the ring-opening of epichlorohydrin with acetic acid. This reaction is a classic example of an acid-catalyzed epoxide opening, where the acetate nucleophile attacks one of the epoxide carbons.

Causality of the Reaction Pathway: The reaction proceeds via the protonation of the epoxide oxygen by acetic acid, which activates the ring towards nucleophilic attack. The acetate anion then attacks the less sterically hindered primary carbon of the epoxide, leading to the formation of the desired product. This regioselectivity is a key consideration in the synthesis design.

Sources

- 1. chembk.com [chembk.com]

- 2. 24573-30-6|3-Chloro-2-hydroxypropyl acetate|BLD Pharm [bldpharm.com]

- 3. CAS 24573-30-6 | 2129-5-08 | MDL MFCD01698128 | 3-Chloro-2-hydroxypropyl acetate | SynQuest Laboratories [synquestlabs.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 24573-30-6|3-Chloro-2-hydroxypropyl acetate| Ambeed [ambeed.com]

spectral data for 3-Chloro-2-hydroxypropyl acetate (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 3-Chloro-2-hydroxypropyl acetate

This guide provides a detailed technical analysis of the expected spectral data for 3-Chloro-2-hydroxypropyl acetate (CAS No: 24573-30-6), a molecule of interest in synthetic chemistry. The structural elucidation of such compounds is fundamentally reliant on a multi-pronged analytical approach, primarily utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document synthesizes established spectroscopic principles and data from analogous structures to present a predictive yet robust interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data for the target molecule.

Our approach is grounded in the core principles of chemical causality—explaining why a particular signal appears where it does. The methodologies described are designed as self-validating systems, ensuring that the integrated data from all three techniques converge to provide an unambiguous structural confirmation.

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, it is crucial to examine the structure of 3-Chloro-2-hydroxypropyl acetate. The molecule contains several key functional groups that will give rise to characteristic spectroscopic signals:

-

An acetate ester group: This includes a carbonyl (C=O) and an ester C-O bond.

-

A secondary alcohol group: A hydroxyl (-OH) group on a carbon attached to two other carbons.

-

A primary alkyl chloride: A chlorine atom attached to a carbon at the end of a chain.

-

A chiral center: The carbon atom bonded to the hydroxyl group (C2) is chiral, which can lead to magnetic non-equivalence for adjacent protons.

The interplay of these groups, particularly the inductive effects of the oxygen and chlorine atoms, will govern the chemical shifts observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Chloro-2-hydroxypropyl acetate, both ¹H and ¹³C NMR will provide critical, complementary information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Table 1: Predicted ¹H NMR Spectral Data for 3-Chloro-2-hydroxypropyl acetate

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| H a (CH₃) | ~2.1 | Singlet (s) | 3H | Protons of the acetyl methyl group, deshielded by the adjacent carbonyl group. No adjacent protons to couple with. |

| H b (CH₂Cl) | ~3.7 - 3.8 | Doublet of doublets (dd) | 2H | Diastereotopic protons adjacent to the chiral center (Hc) and deshielded by the chlorine atom. Coupled to Hc. |

| H c (CHOH) | ~4.1 - 4.2 | Multiplet (m) | 1H | Proton on the chiral carbon, deshielded by both the hydroxyl and the adjacent ester and chloride-bearing carbons. Coupled to Hb and Hd. |

| H d (CH₂OAc) | ~4.2 - 4.3 | Doublet of doublets (dd) | 2H | Diastereotopic protons adjacent to the chiral center (Hc) and strongly deshielded by the ester's oxygen atom. Coupled to Hc. |

| H e (OH) | Variable (Broad) | Singlet (s, broad) | 1H | The hydroxyl proton's chemical shift is concentration and solvent-dependent and may exchange, leading to a broad signal. |

Expertise & Experience Insight: The protons on the two methylene groups (Hb and Hd) are diastereotopic due to the adjacent chiral center (Hc). This means they are chemically non-equivalent and will likely appear as separate signals, each coupling with the methine proton (Hc) and with each other (geminal coupling), resulting in complex multiplets, often simplified as doublets of doublets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Chloro-2-hydroxypropyl acetate

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C 1 (CH₂Cl) | ~46 | Aliphatic carbon significantly deshielded by the directly attached chlorine atom. |

| C 2 (CHOH) | ~68 | Aliphatic carbon deshielded by the attached hydroxyl group. |

| C 3 (CH₂OAc) | ~66 | Aliphatic carbon deshielded by the adjacent ester oxygen. |

| C 4 (CH₃) | ~21 | Acetyl methyl carbon, relatively shielded. |

| C 5 (C=O) | ~171 | Carbonyl carbon of the ester, highly deshielded. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for a small molecule like 3-Chloro-2-hydroxypropyl acetate.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its good dissolving power and minimal signal overlap with many organic compounds.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS, 0 ppm), if precise chemical shift referencing is required, although modern spectrometers can lock onto the residual solvent signal.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Shimming:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve homogeneity. This is an iterative process to maximize signal resolution and symmetry, minimizing peak broadening. A well-shimmed sample is the first step to trustworthy data.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

-

Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. This requires more scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Diagram: NMR Analysis Workflow

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The IR spectrum of 3-Chloro-2-hydroxypropyl acetate is expected to show strong, characteristic absorptions corresponding to its key functional groups.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Alcohol (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding. |

| Carbonyl (C=O) | C=O Stretch | ~1740 | Strong, Sharp | Typical wavenumber for a saturated aliphatic ester. This is often the most intense peak in the spectrum. |

| Ester (C-O) | C-O Stretch | ~1230 | Strong | Corresponds to the stretching of the C-O single bond of the ester. |

| Alkyl Halide (C-Cl) | C-Cl Stretch | 800 - 600 | Medium-Strong | This absorption falls in the fingerprint region and confirms the presence of the C-Cl bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and common method for obtaining IR spectra of liquid or solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is critical as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum, identifying the wavenumbers of major absorption bands.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering valuable clues about its structure.

Predicted Mass Spectrum

For 3-Chloro-2-hydroxypropyl acetate (Molecular Formula: C₅H₉ClO₃), the calculated molecular weight is approximately 152.58 g/mol .

-

Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. We expect to see two peaks: one for the molecule containing the ³⁵Cl isotope (M⁺, at m/z 152) and another for the molecule with the ³⁷Cl isotope (M+2, at m/z 154). The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom.[1]

-

Major Fragmentation Pathways: Fragmentation will likely occur at the bonds adjacent to the oxygen atoms and the chlorine atom, leading to the formation of stable carbocations or neutral losses.

Table 4: Predicted Key Fragments in Mass Spectrum

| m/z Value | Proposed Fragment | Rationale for Formation |

| 117 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 109 | [M - CH₂Cl]⁺ | α-cleavage with loss of the chloromethyl radical. |

| 79/81 | [CH₂(OAc)CHOH]⁺ | Cleavage between C1 and C2. The 3:1 isotopic pattern may be retained if the fragment is [ClCH₂CHOH]⁺ from another cleavage. |

| 73 | [CH₂(OAc)CH₂]⁺ | Loss of the chlorohydrin moiety. |

| 43 | [CH₃CO]⁺ | A very common and often abundant acylium ion from the acetate group.[2] |

Sources

solubility of 3-Chloro-2-hydroxypropyl acetate in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-2-hydroxypropyl acetate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, a profound understanding of the physicochemical properties of intermediate compounds is not merely advantageous; it is fundamental. 3-Chloro-2-hydroxypropyl acetate, a key building block in the synthesis of a variety of pharmacologically active molecules, is a case in point. Its solubility profile across a spectrum of organic solvents dictates everything from reaction kinetics and purification strategies to the ultimate formulation of the final active pharmaceutical ingredient (API). This guide is conceived not as a static data sheet, but as a dynamic, instructive manual for the practicing scientist. It seeks to blend theoretical principles with actionable experimental protocols, empowering you to not only predict but also precisely determine the solubility of 3-Chloro-2-hydroxypropyl acetate in your specific laboratory context.

Deconstructing the Molecule: A Structural Approach to Solubility Prediction

The solubility of a compound is a direct consequence of its molecular structure. 3-Chloro-2-hydroxypropyl acetate (C₅H₉ClO₃) is a fascinating molecule, possessing a blend of functional groups that contribute to its unique solubility characteristics.

-

The Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of hydrophilicity and promotes solubility in polar protic solvents.

-

The Acetate Ester Group (-OCOCH₃): This group has a polar carbonyl moiety but also contains nonpolar methyl and methylene groups. It can act as a hydrogen bond acceptor. Its presence contributes to solubility in solvents of intermediate polarity.

-

The Chloropropyl Moiety (-CH₂CHClCH₂-): The carbon-chlorine bond introduces polarity, while the overall alkyl chain is nonpolar in nature.

This combination of polar and nonpolar characteristics suggests that 3-Chloro-2-hydroxypropyl acetate will exhibit a broad, nuanced solubility profile, rather than being exclusively soluble in highly polar or nonpolar solvents. The principle of "like dissolves like" is a useful starting point for our predictions.[1][2]

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with the hydroxyl and acetate groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | These solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable dipole-dipole interactions. |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Moderate to High | The polarity of these solvents is well-matched to the mixed polarity of 3-Chloro-2-hydroxypropyl acetate. |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Low to Very Low | The lack of strong intermolecular forces between these solvents and the polar functional groups of the solute will limit solubility. |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are invaluable for initial solvent screening, empirical determination of solubility is essential for accurate and reproducible research. The following is a robust, self-validating protocol for determining the solubility of 3-Chloro-2-hydroxypropyl acetate.

Materials and Equipment

-

3-Chloro-2-hydroxypropyl acetate (ensure purity is characterized)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or a calibrated refractometer)

The Shake-Flask Method: A Step-by-Step Guide

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3]

-

Preparation: Accurately weigh an excess amount of 3-Chloro-2-hydroxypropyl acetate into a series of vials. The "excess" is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24-48 hours.[3][4] It is advisable to perform a time-to-equilibrium study for a new compound-solvent system by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: Allow the vials to stand undisturbed at the equilibration temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Quantification: Accurately determine the concentration of 3-Chloro-2-hydroxypropyl acetate in the filtered solution using a pre-validated analytical method.

-

Gravimetric Analysis: If the solvent is volatile and the solute is not, a known volume of the filtrate can be evaporated to dryness, and the mass of the remaining solute can be measured.[5]

-

Chromatographic Analysis (HPLC/GC): This is often the most accurate method. A calibration curve must be prepared using standards of known concentration.

-

-

Data Expression: Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Visualization

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Causality in Experimental Design: Why This Protocol is Self-Validating

The trustworthiness of a scientific protocol lies in its inherent checks and balances.[6]

-

Use of Excess Solute: This is the cornerstone of creating a truly saturated solution, which is the definition of equilibrium solubility. Without undissolved solid present at the end of the experiment, one cannot be certain that the solution is saturated.

-

Controlled Temperature: Solubility is highly temperature-dependent. Maintaining a constant and recorded temperature is non-negotiable for data reproducibility.

-

Equilibration Time: As mentioned, confirming that equilibrium has been reached by sampling at multiple time points removes ambiguity and ensures the measured solubility is a true thermodynamic value, not a kinetic artifact.

-

Filtration: This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.

-

Validated Analytical Method: The accuracy of the final solubility value is entirely dependent on the accuracy of the quantification method. The use of a validated method with a proper calibration curve is essential.

Applications in Drug Development

A comprehensive understanding of the solubility of 3-Chloro-2-hydroxypropyl acetate is pivotal in several areas of drug development:

-

Reaction Solvent Selection: Choosing a solvent in which the starting materials are sufficiently soluble is key to achieving optimal reaction rates and yields.

-

Crystallization and Purification: The differential solubility of the target compound and impurities in various solvents is the basis for purification by crystallization.

-

Formulation Development: For APIs that are derivatives of 3-Chloro-2-hydroxypropyl acetate, understanding the solubility of this precursor can provide insights into the potential solubility challenges of the final drug product.

Conclusion: From Prediction to Practical Application

While a pre-existing, comprehensive database for the solubility of 3-Chloro-2-hydroxypropyl acetate in all organic solvents remains to be compiled, this guide provides the necessary framework for any researcher to confidently approach this challenge. By integrating the principles of molecular structure and intermolecular forces with a robust and validated experimental protocol, scientists can generate the precise solubility data required for their specific applications. This empowers more efficient process development, more effective purification strategies, and ultimately, accelerates the journey from chemical intermediate to life-changing therapeutic.

References

-

ChemBK. (n.d.). 3-Chloro-2-hydroxypropyl acetate. Retrieved from [Link]

-

ChemBK. (n.d.). 3-chloro-2-oxopropyl acetate. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

Sources

An In-Depth Technical Guide to 3-Chloro-2-hydroxypropyl acetate: Synthesis, Mechanisms, and Applications in Modern Organic Chemistry

Abstract

3-Chloro-2-hydroxypropyl acetate is a pivotal bifunctional chemical intermediate, possessing both a reactive chlorine atom and a hydroxyl group, which imparts significant versatility in organic synthesis. This guide provides a comprehensive technical overview of its synthesis, core physicochemical properties, and critical applications, with a particular focus on its role as a precursor to valuable epoxides like glycidyl acetate and in the formation of cationic reagents. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and outline essential safety and handling procedures. The causality behind experimental choices is explained to provide a deeper, actionable understanding for professionals in research and development.

Introduction: The Strategic Importance of a Bifunctional Intermediate

In the landscape of fine chemical manufacturing and pharmaceutical development, intermediates that offer multiple reactive sites are of paramount importance.[1] They serve as versatile building blocks, enabling complex molecular architectures to be constructed with efficiency and precision. 3-Chloro-2-hydroxypropyl acetate (CAS No: 24573-30-6) is a prime example of such a compound. Its structure, featuring a secondary alcohol and a primary alkyl chloride, allows for a sequence of selective chemical transformations. This dual functionality makes it a cornerstone intermediate, most notably in the production of glycidyl esters and ethers, which are themselves critical components in the synthesis of polymers, resins, adhesives, and pharmacologically active molecules.[2] This guide aims to be a definitive resource, bridging theoretical chemistry with practical, validated applications for scientists at the bench.

Physicochemical & Structural Data

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis, influencing choices regarding solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClO₃ | [3][4] |

| Molar Mass | 152.58 g/mol | [4] |

| Appearance | Colorless Liquid | |

| Density | 1.244 g/cm³ | [4] |

| Boiling Point | Not specified (decomposition may occur) | |

| CAS Number | 24573-30-6 | [3][4] |

| SMILES String | OC(CCl)COC(C)=O | [3] |

| InChI Key | 1S/C5H9ClO3/c1-4(7)9-3-5(8)2-6/h5,8H,2-3H2,1H3 | [3] |

Synthesis of 3-Chloro-2-hydroxypropyl acetate

The most direct and industrially significant method for synthesizing 3-Chloro-2-hydroxypropyl acetate is through the acid-catalyzed ring-opening of epichlorohydrin with acetic acid. This reaction is an elegant example of exploiting the strain of an epoxide ring to install two distinct functional groups in a single step.

Reaction Pathway: Epoxide Ring-Opening

The synthesis proceeds via the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by the acetate ion. The attack preferentially occurs at the less sterically hindered primary carbon, leading to the desired product.

Caption: Synthesis of 3-Chloro-2-hydroxypropyl acetate from epichlorohydrin.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure reproducibility and scalability.

Materials:

-

Epichlorohydrin (1.0 mol)

-

Glacial Acetic Acid (1.1 mol)

-

Chromium (III) acetate catalyst (0.01 mol)

-

Toluene (as solvent)

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reactor Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a temperature probe. The reaction should be conducted in a well-ventilated fume hood.

-

Charge Reactants: To the flask, add epichlorohydrin, glacial acetic acid, and the chromium acetate catalyst.[5]

-

Causality: Acetic acid is used in slight excess to drive the reaction to completion. The chromium catalyst is highly efficient for this specific transformation, facilitating the ring-opening under milder conditions than uncatalyzed reactions.[5]

-

-

Reaction Execution: Heat the mixture to a gentle reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Causality: Refluxing provides the necessary activation energy for the reaction while preventing the loss of volatile reactants. Consistent monitoring is crucial to determine the point of maximum conversion and prevent the formation of by-products from prolonged heating.

-

-

Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with toluene and transfer it to a separatory funnel. c. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize excess acetic acid) and then with brine (to remove water-soluble impurities).

-

Causality: The bicarbonate wash is critical for removing the acid catalyst and unreacted acetic acid, which could interfere with downstream applications. The brine wash helps to break any emulsions and begins the drying process. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Validation: The resulting crude oil is 3-Chloro-2-hydroxypropyl acetate. Purity can be confirmed by ¹H NMR and GC-MS analysis. Further purification via vacuum distillation is possible if required.

Core Application: A Gateway to Glycidyl Acetate

One of the most valuable applications of 3-Chloro-2-hydroxypropyl acetate is its role as a direct precursor to glycidyl acetate. This transformation is a classic example of an intramolecular Williamson ether synthesis.

Reaction Pathway: Intramolecular Cyclization

In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction, displacing the chloride ion and forming the stable three-membered epoxide ring.

Caption: Conversion of 3-Chloro-2-hydroxypropyl acetate to Glycidyl Acetate.

Detailed Experimental Protocol: Dehydrochlorination to Glycidyl Acetate

This protocol details the efficient conversion to the epoxide, a critical intermediate for many industries.

Materials:

-

3-Chloro-2-hydroxypropyl acetate (1.0 mol)

-

Sodium Hydroxide (1.1 mol), as a 20% aqueous solution

-

Diethyl ether or other suitable organic solvent

-

Anhydrous Sodium Sulfate

Procedure:

-

Reactor Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the starting material in diethyl ether.

-

Base Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add the 20% sodium hydroxide solution dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Causality: The reaction is highly exothermic. Slow, controlled addition of the base at low temperatures is essential to prevent runaway reactions and minimize the formation of hydrolysis by-products. The low temperature favors the desired intramolecular cyclization over potential intermolecular side reactions.

-

-

Reaction & Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Workup and Purification: a. Transfer the mixture to a separatory funnel. The aqueous layer will contain sodium chloride. Separate the layers. b. Wash the organic layer with water until the washings are neutral (pH ~7). c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Validation: The residue is glycidyl acetate. Its identity and purity should be confirmed via spectroscopic methods (NMR, IR) and GC. The patent literature suggests that this method can produce glycidyl (meth)acrylate with high selectivity and low formation of side products.[6]

Additional Synthetic Applications

The utility of 3-Chloro-2-hydroxypropyl acetate extends beyond epoxide formation. It is also a key player in synthesizing cationic reagents, which have widespread industrial use.[1]

Synthesis of Cationic Etherifying Agents

It can react with tertiary amines, such as trimethylamine, to form quaternary ammonium salts like 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC). CHPTAC is a highly important cationic etherifying agent used to modify natural polymers like starch and cellulose for the paper and textile industries.[1][7]

Caption: Synthesis of a quaternary ammonium salt from the intermediate.

Safety, Handling, and Hazard Management

As a reactive chemical intermediate, proper handling of 3-Chloro-2-hydroxypropyl acetate is crucial. The following data is synthesized from material safety data sheets (MSDS) and should be rigorously followed.

GHS Hazard Information

| Hazard Statement | Description | Precautionary Codes |

| H317 | May cause an allergic skin reaction. | P261, P280, P302+P352 |

| H319 | Causes serious eye irritation. | P264, P305+P351+P338 |

| H400 | Very toxic to aquatic life. | P273 |

(Source: Synthesized from available safety data[3][8])

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[9] Ensure safety showers and eyewash stations are readily accessible.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles with side-shields or a full-face shield.[10]

-

Skin Protection: Wear impervious clothing and chemically resistant gloves (e.g., nitrile, neoprene).[10]

-

Respiratory Protection: If working outside a fume hood or if vapors are generated, use a suitable respirator.[10]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep away from incompatible materials such as strong bases and oxidizing agents.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[10]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation or other symptoms develop, seek medical attention.[8][10]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical advice.[10]

Conclusion